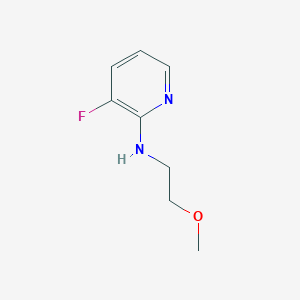

3-fluoro-N-(2-methoxyethyl)pyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11FN2O |

|---|---|

Molecular Weight |

170.18 g/mol |

IUPAC Name |

3-fluoro-N-(2-methoxyethyl)pyridin-2-amine |

InChI |

InChI=1S/C8H11FN2O/c1-12-6-5-11-8-7(9)3-2-4-10-8/h2-4H,5-6H2,1H3,(H,10,11) |

InChI Key |

HFWFFTLMVDPDNT-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC1=C(C=CC=N1)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro N 2 Methoxyethyl Pyridin 2 Amine

Retrosynthetic Analysis and Strategic Precursor Selection

A logical retrosynthetic disconnection of the target molecule points to two primary building blocks: a suitably functionalized pyridine (B92270) core and 2-methoxyethylamine. The key challenge lies in the regioselective introduction of the fluorine and the amino substituents onto the pyridine ring.

Selection of Appropriately Substituted Halogenated Pyridine Cores (e.g., 2,3-dihalopyridines)

The synthesis often commences with a dihalogenated pyridine, such as 2,3-dihalopyridine. These precursors offer distinct reactivity at the C-2 and C-3 positions, enabling sequential and controlled introduction of the desired functionalities. For instance, 2-chloro-3-nitropyridine serves as a viable starting material. The chloro group at the C-2 position is susceptible to nucleophilic displacement, while the nitro group at C-3 can be a precursor to the fluorine atom or can be reduced to an amino group which can then be transformed.

Another approach could involve starting with a 3-fluoropyridine (B146971) derivative and subsequently introducing the amino group at the C-2 position. The choice of the halogen at the C-2 position (F, Cl, Br) can influence the reactivity in nucleophilic aromatic substitution (SNAr) reactions, with fluoride often being the best leaving group in such transformations. sci-hub.se

Preparation and Utilization of the 2-Methoxyethylamine Building Block

2-Methoxyethylamine is a commercially available reagent. chemicalbook.com However, for specific applications or large-scale synthesis, its preparation can be achieved through various methods. One common industrial method involves the high-temperature dehydration of ethylene glycol monomethyl ether with ammonia over a catalyst. google.com Another laboratory-scale synthesis involves the Gabriel synthesis followed by a Mitsunobu reaction. google.com A more recent method describes the synthesis from 2-methoxyethanol with excellent selectivity for the primary amine, achieving a 94.5% yield. arabjchem.org

This amine serves as the nucleophile that is introduced at the C-2 position of the pyridine ring to form the desired N-(2-methoxyethyl)amino side chain.

Exploration of Synthetic Routes for the Pyridin-2-amine Scaffold

The construction of the substituted pyridin-2-amine scaffold is the central part of the synthesis. Nucleophilic aromatic substitution is a key strategy employed for this purpose.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Pyridine Ring Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in pyridine chemistry. The electron-deficient nature of the pyridine ring, particularly at the C-2 and C-4 positions, facilitates attack by nucleophiles. stackexchange.com The presence of electron-withdrawing groups ortho or para to a leaving group further activates the ring for SNAr. wikipedia.orgchemistrysteps.com

The direct displacement of a halogen atom (typically chlorine or fluorine) at the C-2 position of the pyridine ring by 2-methoxyethylamine is a common and efficient method. This reaction is a classic example of an SNAr reaction. sci-hub.se The reaction of 2-halopyridines with amines can be influenced by the nature of the halogen, with 2-fluoropyridine often showing higher reactivity than 2-chloropyridine in SNAr reactions. researchgate.net For example, the reaction of 2-chloro-3-nitropyridine with 2-methoxyethylamine in the presence of a base like triethylamine proceeds to give N-(2-methoxyethyl)-3-nitropyridin-2-amine. semanticscholar.org Subsequent modification of the nitro group is then required.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| 2-Chloro-3-nitropyridine | 2-Methoxyethylamine | Triethylamine, Dioxane, Reflux | N-(2-methoxyethyl)-3-nitropyridin-2-amine | High |

| 2-Fluoropyridine | 2-Aminoethanol | Pyridine, High Temperature | N-(pyridin-2-yl)-2-aminoethanol | Not specified |

This table presents examples of amination reactions on pyridine rings.

Introducing a fluorine atom regioselectively at the C-3 position of the pyridine ring presents a significant synthetic challenge. Several methods have been developed to achieve this transformation.

One approach involves the use of electrophilic fluorinating reagents on activated pyridine derivatives. For instance, ring-opened Zincke imine intermediates derived from pyridines can undergo regioselective C–F bond formation with reagents like Selectfluor, resulting in C3-fluoropyridines after ring closure. acs.org Another strategy is the Rh(III)-catalyzed C–H functionalization of α-fluoro-α,β-unsaturated oximes with alkynes to construct multi-substituted 3-fluoropyridines. nih.gov

A different strategy involves starting with a precursor that already contains the desired 3-fluoro substituent. For example, 3-fluoropyridine can be synthesized from 3-aminopyridine via the Balz-Schiemann reaction. Subsequent functionalization at the C-2 position can then be carried out.

| Precursor | Reagent(s) | Method | Product |

| Pyridine | Electrophilic fluorinating reagent | Via Zincke imine intermediate | 3-Fluoropyridine |

| α-Fluoro-α,β-unsaturated oxime and alkyne | [Cp*RhCl2]2/metal acetate | C–H functionalization | Multi-substituted 3-fluoropyridine |

| 3-Aminopyridine | HBF4, NaNO2 | Balz-Schiemann reaction | 3-Fluoropyridine |

This table summarizes different approaches for the regioselective fluorination of pyridine at the C-3 position.

The synthesis of 3-fluoro-N-(2-methoxyethyl)pyridin-2-amine, a fluorinated aminopyridine derivative, can be approached through several modern synthetic strategies. These methodologies include the construction of the substituted pyridine ring system and the introduction of the fluoro and N-(2-methoxyethyl)amino substituents. This article will focus on palladium-catalyzed amination, multicomponent reactions for pyridine ring formation, and the derivatization of pre-existing pyridin-2-amines.

2 Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Type Coupling)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, which has become a cornerstone of modern organic synthesis. This reaction is particularly useful for the synthesis of aryl and heteroaryl amines from the corresponding halides or pseudohalides. The synthesis of this compound can be envisioned via the coupling of a suitable 2-halo-3-fluoropyridine with 2-methoxyethylamine.

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes association with the amine, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which furnishes the desired arylamine and regenerates the Pd(0) catalyst. libretexts.orgwikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand coordinated to the palladium center. These ligands play a crucial role in stabilizing the palladium catalyst, promoting the rates of oxidative addition and reductive elimination, and preventing side reactions. Over the years, several generations of increasingly effective ligands have been developed.

Early catalyst systems utilized simple triarylphosphines, but the development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group, such as XPhos, SPhos, and BrettPhos, has dramatically expanded the scope and efficiency of the reaction. youtube.com These ligands facilitate the coupling of a wide range of challenging substrates, including heteroaryl chlorides. For the amination of 2-halopyridines, bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-bis(diphenylphosphino)ferrocene) have also been shown to be effective, providing reliable extensions to primary amines and allowing for the efficient coupling of aryl iodides and triflates. wikipedia.org The choice of ligand can significantly impact reaction conditions, with more advanced ligands often allowing for lower catalyst loadings and milder reaction temperatures.

| Ligand Type | Key Features | Typical Substrates |

|---|---|---|

| Monodentate Biarylphosphines (e.g., XPhos, SPhos) | Bulky and electron-rich, promotes reductive elimination. | Aryl and heteroaryl chlorides, hindered substrates. |

| Bidentate Phosphines (e.g., BINAP, DPPF) | Chelating, prevents catalyst decomposition. | Primary amines, aryl iodides, and triflates. |

| Josiphos Ligands | Ferrocene-based, effective for a range of substrates. | Aryl chlorides, bromides, and iodides. |

The Buchwald-Hartwig amination of fluorinated pyridine substrates presents both opportunities and challenges. The presence of a fluorine atom can influence the electronic properties of the pyridine ring, affecting its reactivity in the catalytic cycle. Generally, electron-withdrawing groups can enhance the rate of oxidative addition but may retard the reductive elimination step.

Studies on the regioselective Buchwald-Hartwig amination of dihalopyridines have shown that the reaction can be directed to a specific position based on the electronic and steric environment of the carbon-halogen bonds. For instance, in 2,4-dichloropyridine, amination can be selectively achieved at the C-2 position. researchgate.net This selectivity is crucial when designing a synthesis for a specific isomer.

However, limitations can arise. The reaction conditions are often substrate-dependent, and optimization of the catalyst, ligand, base, and solvent is frequently necessary. wikipedia.org For fluorinated pyridines, potential side reactions could include hydrodehalogenation or catalyst inhibition. The basicity of the amine and the choice of inorganic base (e.g., NaOtBu, Cs2CO3, K3PO4) are also critical parameters that need to be carefully controlled to achieve high yields. wuxiapptec.com

3 Multicomponent Reaction (MCR) Strategies for Pyridine Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules like substituted pyridines. nih.govorganic-chemistry.org These reactions are particularly valuable for generating molecular diversity and for the rapid assembly of compound libraries.

An efficient one-pot procedure for the synthesis of fluorinated 2-aminopyridine (B139424) compounds has been developed based on the reactions of 1,1-enediamines (EDAMs) with benzaldehyde derivatives and 1,3-dicarbonyl compounds. This method involves Knoevenagel condensation, Michael addition, and cyclization reactions. rsc.orgrsc.org

A classic example of a multicomponent reaction for pyridine synthesis is the Hantzsch pyridine synthesis. This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. chemtube3d.comwikipedia.org The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine.

The mechanism of the Hantzsch synthesis involves several key steps: Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, formation of an enamine from the second equivalent of the β-ketoester and ammonia, and a subsequent Michael addition followed by cyclization and dehydration. alfa-chemistry.com While the traditional Hantzsch synthesis leads to symmetrically substituted pyridines, modifications have been developed to allow for the synthesis of unsymmetrical derivatives.

| Reaction | Reactants | Key Intermediates |

|---|---|---|

| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-ketoester, Ammonia | α,β-unsaturated carbonyl, Enamine |

| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-Diketone | 2-Pyridone derivative |

Base-promoted cascade reactions provide another elegant route to substituted 2-aminopyridines. For example, a variety of 2-aminopyridine derivatives can be synthesized from N-propargylic β-enaminones at room temperature. acs.org In this reaction, N-substituted formamides act as nucleophiles, reacting with in situ-generated 1,4-oxazepines from the N-propargylic β-enaminones. This is followed by a spontaneous N-deformylation to yield the densely substituted 2-aminopyridines in good yields. acs.org This method is notable for its mild conditions, proceeding at room temperature in the presence of sodium hydroxide as the sole additive. acs.org

4 Derivatization from Pre-synthesized Pyridin-2-amines (e.g., Halogenation/Fluorination)

An alternative strategy for the synthesis of this compound is the derivatization of a pre-synthesized pyridin-2-amine. This approach involves first synthesizing the N-(2-methoxyethyl)pyridin-2-amine scaffold and then introducing the fluorine atom at the 3-position.

The direct fluorination of pyridines can be challenging, but selective methods have been developed. Electrophilic fluorinating reagents, such as Selectfluor, can be used to introduce a fluorine atom onto the pyridine ring. The regioselectivity of this reaction is highly dependent on the substituents already present on the ring. For 2-aminopyridines, the amino group can activate the ring towards electrophilic substitution. acs.orgexlibrisgroup.comacs.orgnih.gov Research has shown that the fluorination of 4-substituted 2-aminopyridines can occur at the C3 or C5 position, with the outcome influenced by the electronic nature of the substituent at the 4-position. acs.orgexlibrisgroup.comacs.orgnih.gov

Another approach involves a two-step halogenation-fluorination sequence. First, a halogen, such as bromine or chlorine, is introduced at the 3-position of the pyridin-2-amine. This can be achieved using various halogenating agents. Subsequently, the halogen can be replaced by fluorine via a nucleophilic aromatic substitution reaction (SNAr) using a fluoride source, a process often referred to as a Halex reaction.

| Reagent | Reaction Type | Position of Fluorination on 2-Aminopyridine |

|---|---|---|

| Selectfluor | Electrophilic Fluorination | C3 or C5, depending on other substituents. acs.orgexlibrisgroup.comacs.orgnih.gov |

| AgF2 | C-H Activation/Fluorination | Typically C2. nih.govresearchgate.net |

| KF/HF | Nucleophilic Fluorination (from corresponding halide) | Position of the leaving group. |

Multicomponent Reaction (MCR) Strategies for Pyridine Ring Formation

Optimization of Reaction Conditions and Process Parameters

The successful synthesis of this compound hinges on the careful optimization of several key reaction parameters. These include the choice of solvent, the selection of an appropriate catalyst and reagents, and the fine-tuning of physical parameters such as temperature, pressure, and reaction time. A common synthetic route would likely involve the N-alkylation of 2-amino-3-fluoropyridine (B1272040) with a suitable 2-methoxyethyl electrophile, such as 1-bromo-2-methoxyethane or 2-methoxyethyl tosylate.

The choice of solvent plays a pivotal role in the N-alkylation of aminopyridines, influencing reaction rates, yields, and selectivity. The polarity, boiling point, and ability of the solvent to dissolve reactants and reagents are critical factors. For the N-alkylation of 2-amino-3-fluoropyridine, a range of solvents could be considered, with their effects on the reaction outcome being a key area for optimization.

Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are often employed in N-alkylation reactions due to their ability to solvate cations and promote SN2 reactions. However, from a green chemistry perspective, the use of these solvents is often discouraged. Greener alternatives like propylene carbonate have been explored for the N-alkylation of N-heterocycles, serving as both a reagent and a solvent. nih.gov The selection of a suitable base is also intrinsically linked to the solvent choice. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used and their solubility and reactivity are highly solvent-dependent.

To illustrate the impact of solvent selection, a hypothetical optimization study for the reaction of 2-amino-3-fluoropyridine with 1-bromo-2-methoxyethane is presented in the table below.

Table 1: Influence of Solvent on the Synthesis of this compound

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetonitrile | K₂CO₃ | 80 | 24 | 65 |

| 2 | DMF | K₂CO₃ | 80 | 18 | 78 |

| 3 | DMSO | K₂CO₃ | 80 | 18 | 75 |

| 4 | Toluene | NaH | 110 | 12 | 55 |

| 5 | Propylene Carbonate | None | 150 | 10 | 72 |

This is a hypothetical data table created for illustrative purposes based on general principles of organic synthesis.

The N-alkylation of aminopyridines can be performed with or without a catalyst. In many cases, the reaction proceeds via a direct SN2 reaction between the amine and an alkyl halide, facilitated by a base. However, to improve reaction efficiency and selectivity, various catalytic systems can be explored.

For instance, metal-free catalytic systems, such as those employing BF₃·OEt₂, have been reported for the N-alkylation of 2-aminopyridines with 1,2-diketones, proceeding through a decarboxylative pathway. acs.orgacs.org While not directly applicable to alkyl halides, this demonstrates the potential for Lewis acid catalysis in activating substrates. Palladium-catalyzed "borrowing hydrogen" methodologies, which utilize alcohols as alkylating agents, represent a greener alternative to alkyl halides. rsc.org This approach generates water as the only byproduct. Copper-catalyzed cross-coupling reactions of unactivated alkyl halides with amines have also been developed and could be applicable. acs.orgacs.org

The choice of the alkylating agent is also critical. While alkyl halides are common, other electrophiles like sulfonate esters (e.g., 2-methoxyethyl tosylate) can be used. The leaving group ability (I > Br > Cl > OTs) will influence the reaction rate. The choice of base is also crucial, with stronger bases potentially leading to faster reactions but also increasing the risk of side reactions.

Table 2: Screening of Catalysts and Reagents

| Entry | Alkylating Agent | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1-bromo-2-methoxyethane | None | K₂CO₃ | DMF | 78 |

| 2 | 2-methoxyethanol | [Pd(dppf)Cl₂] | NaH | Toluene | 60 |

| 3 | 1-bromo-2-methoxyethane | CuI / L-proline | Cs₂CO₃ | DMSO | 85 |

| 4 | 2-methoxyethyl tosylate | None | K₂CO₃ | Acetonitrile | 75 |

This is a hypothetical data table created for illustrative purposes based on analogous catalytic systems.

The optimization of temperature, pressure, and reaction time is essential for maximizing the yield and minimizing the formation of byproducts. N-alkylation reactions are typically conducted at elevated temperatures to overcome the activation energy barrier. However, excessively high temperatures can lead to decomposition of reactants or products.

Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions, often leading to shorter reaction times and improved yields. researchgate.net For the synthesis of this compound, a systematic study of the reaction progress at different temperatures would be necessary to determine the optimal conditions. The reaction time should be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of maximum product formation and avoid prolonged heating that could lead to degradation.

Pressure is generally not a critical parameter for this type of reaction unless volatile reagents or solvents are used at temperatures above their boiling points, in which case a sealed reaction vessel would be necessary.

Considerations for Synthetic Scale-Up and Adherence to Green Chemistry Principles

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, and sustainability.

For the synthesis of this compound, a scalable process would favor conditions that are robust, reproducible, and avoid the use of hazardous or expensive reagents. From a green chemistry perspective, several principles should be considered: acsgcipr.org

Atom Economy: Catalytic methods, such as the "borrowing hydrogen" approach using 2-methoxyethanol as the alkylating agent, would offer higher atom economy compared to the use of alkyl halides, as water is the only byproduct. rsc.org

Use of Safer Solvents: The replacement of traditional polar aprotic solvents like DMF and NMP with greener alternatives is a key consideration. acsgcipr.org Solvents like propylene carbonate or even water, if the reaction conditions can be adapted, would be preferable. nih.govresearchgate.net

Energy Efficiency: Optimizing the reaction temperature and time to minimize energy consumption is important. Microwave-assisted synthesis can be more energy-efficient than conventional heating methods.

Waste Reduction: The choice of reagents and work-up procedures should aim to minimize waste generation. The use of recyclable catalysts would also contribute to waste reduction.

Safety: A thorough safety assessment of the process is crucial, especially when handling reactive intermediates or performing reactions at elevated temperatures. The thermal stability of all components should be evaluated.

The development of a continuous flow process could also be considered for scale-up, as it can offer better control over reaction parameters, improved safety, and potentially higher throughput compared to batch processing.

Reactivity and Mechanistic Investigations of 3 Fluoro N 2 Methoxyethyl Pyridin 2 Amine

Intrinsic Reactivity Profile of the Fluorinated Pyridin-2-amine System

The unique electronic and steric features of 3-fluoro-N-(2-methoxyethyl)pyridin-2-amine give rise to a complex reactivity profile. The electron-deficient nature of the pyridine (B92270) ring is further modified by the strong, opposing electronic effects of the fluoro and amino substituents, while the side chain introduces additional possibilities for intermolecular interactions.

Influence of Fluorine Substitution at the C-3 Position on Pyridine Ring Electrophilicity/Nucleophilicity

The substitution of a fluorine atom at the C-3 position profoundly influences the electronic characteristics of the pyridine ring. Pyridine itself is an electron-deficient aromatic system due to the high electronegativity of the ring nitrogen atom, which deactivates it towards electrophilic attack compared to benzene. wikipedia.orguoanbar.edu.iq The introduction of a fluorine atom, the most electronegative element, further enhances this effect.

The primary influence of the fluorine substituent is its strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density across the entire pyridine ring, increasing its electrophilicity and making it more susceptible to nucleophilic attack. wikipedia.orguoanbar.edu.iq Conversely, this decreased electron density deactivates the ring towards electrophilic aromatic substitution. wikipedia.org

In the context of this compound, the C-3 fluorine atom works in concert with the ring nitrogen to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring a better electron acceptor. This is counterbalanced by the powerful electron-donating amino group at the C-2 position, which increases the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring a better electron donor. The net result is a polarized system where the ring's susceptibility to either electrophilic or nucleophilic attack is highly dependent on the specific reaction conditions and the position of attack.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring Electron Density |

|---|---|---|---|---|

| Ring Nitrogen | 1 | Strongly Withdrawing | N/A | Strongly Decreases |

| Fluorine | 3 | Strongly Withdrawing | Weakly Donating | Decreases |

| N-(2-methoxyethyl)amino | 2 | Weakly Withdrawing | Strongly Donating | Strongly Increases |

Reactivity of the Secondary N-(2-methoxyethyl)amino Group

The secondary amino group at the C-2 position is a key functional handle in the molecule. The nitrogen atom possesses a lone pair of electrons, rendering the group both basic and nucleophilic. wikipedia.org It can readily react with acids to form a pyridinium salt, a transformation that dramatically alters the electronic properties of the entire molecule by placing a positive charge on the exocyclic nitrogen and further deactivating the ring system towards electrophiles.

As a nucleophile, the amino group can participate in a variety of reactions, including:

Alkylation and Acylation: Reaction with alkyl halides or acylating agents would lead to the formation of tertiary amines or amides, respectively.

Reaction with Carbonyls: Condensation with aldehydes or ketones could form imines or enamines.

Metal Coordination: The lone pair on the nitrogen can coordinate to metal centers, allowing the molecule to act as a ligand in organometallic complexes. rsc.org

The nucleophilicity of this amino group is modulated by its electronic environment. It is attached to an sp²-hybridized carbon of the electron-deficient pyridine ring, which tends to decrease its basicity compared to a typical dialkylamine. msu.edu However, the strong electron-donating resonance effect of the amino group enriches the electron density of the pyridine ring, particularly at the C-4 and C-6 positions. Under certain catalytic conditions, the 2-amino group itself can be displaced in a nucleophilic aromatic substitution reaction, although this is generally a challenging transformation. thieme-connect.de

Role of the Methoxyethyl Side Chain in Molecular Interactions

The N-(2-methoxyethyl) side chain, while seemingly a simple alkyl substituent, plays a significant role in determining the molecule's physical properties and potential reactivity. Its primary contributions include:

Steric Hindrance: The side chain provides steric bulk around the C-2 amino group and the C-3 position of the pyridine ring. This can influence the regioselectivity of reactions by hindering the approach of reagents to these sites.

Conformational Flexibility: The single bonds within the methoxyethyl group allow for significant conformational freedom. Studies on analogous alkoxyethyl structures have shown that the presence of an etheric oxygen can facilitate chain rotation, leading to greater polymer flexibility. nih.gov This flexibility can influence how the molecule binds to enzyme active sites or interacts with other molecules.

Intermolecular Interactions: The oxygen atom of the methoxy (B1213986) group can act as a hydrogen bond acceptor. This allows for the formation of intermolecular or intramolecular hydrogen bonds, which can affect the molecule's crystal packing, boiling point, and conformation in solution.

Chelation: The arrangement of the amino nitrogen and the ether oxygen creates a potential bidentate chelation site for metal ions. This can be exploited in catalysis or to direct the reactivity of the molecule.

Exploration of Chemical Transformation Pathways

The combination of functional groups in this compound allows for several potential chemical transformations, primarily involving substitution reactions on the pyridine ring.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on pyridine is notoriously difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the system towards attack by electrophiles. uoanbar.edu.iqwikipedia.org Reactions like nitration or halogenation, if they proceed, typically require harsh conditions and occur at the C-3 position. uoanbar.edu.iq

In this compound, the situation is complex. The ring is strongly deactivated by the ring nitrogen and the C-3 fluorine atom. However, it is also strongly activated by the C-2 amino group, which is a powerful ortho-, para-directing group. The directing effects of the substituents are summarized below:

C-2 Amino Group (Activating): Directs electrophiles to the C-3 (blocked) and C-5 positions.

C-3 Fluoro Group (Deactivating): Directs electrophiles to the C-2 (blocked) and C-4 positions.

Ring Nitrogen (Deactivating): Strongly deactivates the C-2, C-4, and C-6 positions.

Considering these competing influences, the most probable site for electrophilic attack is the C-5 position . This position is para to the strongly activating amino group and meta to both the deactivating fluorine and the ring nitrogen, making it the most electron-rich and least deactivated site. Nevertheless, forcing an EAS reaction would likely require potent electrophiles and carefully optimized conditions to overcome the ring's inherent resistance. An alternative strategy to achieve substitution is to first form the pyridine N-oxide, which activates the ring, particularly at the C-4 position, towards electrophilic attack. wikipedia.org

| Position | Influence of C-2 Amino Group | Influence of C-3 Fluoro Group | Influence of Ring Nitrogen | Predicted Reactivity |

|---|---|---|---|---|

| C-4 | - | Activating (para) but Deactivating Overall | Strongly Deactivating | Unlikely |

| C-5 | Strongly Activating (para) | - | Weakly Deactivating (meta) | Most Probable Site |

| C-6 | - | - | Strongly Deactivating | Unlikely |

Nucleophilic Substitution Reactions on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it inherently susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This reactivity is enhanced by the presence of good leaving groups, such as halogens, particularly at the C-2 and C-4 positions. uoanbar.edu.iq Fluorine is often an excellent leaving group in SNAr reactions due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. acs.org

In this compound, the potential for SNAr primarily concerns the displacement of the C-3 fluorine atom. However, several factors make this transformation challenging:

Position of the Leaving Group: The C-3 position is less activated towards nucleophilic attack than the C-2 or C-4 positions, as the negative charge in the reaction intermediate cannot be delocalized onto the ring nitrogen atom. wikipedia.orguoanbar.edu.iq

Activating/Deactivating Groups: For an SNAr reaction to proceed, the ring typically requires strong electron-withdrawing groups to stabilize the negative charge of the intermediate. In this molecule, the C-2 amino group is strongly electron-donating, which deactivates the ring towards nucleophilic attack and would destabilize the required intermediate for the displacement of the C-3 fluorine.

Despite these challenges, SNAr at the C-3 position of a pyridine ring is not impossible and has been achieved, particularly when other activating groups are present or under specific reaction conditions (e.g., using very strong nucleophiles or transition-metal catalysis). nih.govresearchgate.net Therefore, while the displacement of the fluorine atom in this compound by a nucleophile is expected to be difficult, it may be achievable under forcing conditions.

Reactions Involving the Secondary Amine Functionality (e.g., N-alkylation, N-acylation)

The secondary amine functionality in this compound is a key site for synthetic modifications, primarily through N-alkylation and N-acylation reactions. These transformations are fundamental in medicinal chemistry for the generation of diverse compound libraries.

N-Alkylation: The introduction of additional alkyl groups to the secondary amine can significantly alter the molecule's physicochemical properties. While specific studies on this compound are not extensively documented, the general reactivity of 2-aminopyridines suggests that N-alkylation can be achieved under various conditions. The reaction typically involves the deprotonation of the amine followed by nucleophilic attack on an alkyl halide or a similar electrophile. The choice of base and solvent is crucial to control the reaction's selectivity and prevent over-alkylation, which can be a challenge with more reactive amines.

Commonly employed methods for the N-alkylation of aminopyridines include the use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by the addition of an alkylating agent. Alternatively, milder conditions involving carbonate bases (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents can also be effective, particularly for activated alkyl halides.

A summary of typical conditions for N-alkylation of analogous 2-aminopyridine (B139424) systems is presented below.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Potential Product |

| Methyl iodide | NaH | THF | 0 - 25 | 3-fluoro-N-methyl-N-(2-methoxyethyl)pyridin-2-amine |

| Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 3-fluoro-N-benzyl-N-(2-methoxyethyl)pyridin-2-amine |

| Ethyl bromoacetate | Cs₂CO₃ | DMF | 25 - 60 | Ethyl 2-((3-fluoropyridin-2-yl)(2-methoxyethyl)amino)acetate |

N-Acylation: The N-acylation of this compound introduces an amide functionality, which can act as a valuable synthetic handle and influence the compound's biological activity. This reaction is generally high-yielding and can be accomplished using a variety of acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents.

In a typical procedure, the aminopyridine is treated with the acylating agent in the presence of a non-nucleophilic base, like triethylamine (TEA) or pyridine, to neutralize the acid byproduct. The choice of solvent is often a chlorinated solvent like dichloromethane (DCM) or an aprotic solvent like THF. The reactivity of the acylating agent and the steric hindrance around the amine will influence the reaction conditions required.

The following table outlines representative conditions for the N-acylation of similar 2-aminopyridine structures.

| Acylating Agent | Base | Solvent | Temperature (°C) | Potential Product |

| Acetyl chloride | Triethylamine | DCM | 0 - 25 | N-(3-fluoropyridin-2-yl)-N-(2-methoxyethyl)acetamide |

| Benzoyl chloride | Pyridine | THF | 25 | N-(3-fluoropyridin-2-yl)-N-(2-methoxyethyl)benzamide |

| Acetic anhydride | None (or cat. acid) | Acetic acid | 80 - 100 | N-(3-fluoropyrin-2-yl)-N-(2-methoxyethyl)acetamide |

Cyclization Reactions or Intramolecular Rearrangements Involving the Amino Side Chain

The N-(2-methoxyethyl) side chain of this compound offers opportunities for intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. These reactions are often triggered by the activation of either the terminal methoxy group or the secondary amine.

One plausible cyclization pathway involves the activation of the terminal methoxy group, for instance, by treatment with a strong acid like hydrobromic acid (HBr) to form a halo-intermediate. This intermediate could then undergo an intramolecular nucleophilic substitution by the secondary amine to form a six-membered piperazine ring fused to the pyridine core.

Another potential cyclization strategy could involve the functionalization of the secondary amine with a group capable of reacting with the ether oxygen or the methylene groups of the side chain. For example, acylation with a bifunctional reagent could set the stage for a subsequent intramolecular condensation.

Intramolecular rearrangements of N-substituted 2-aminopyridines are less common but can be induced under specific conditions, such as thermal or photochemical stimuli, or through the action of certain catalysts. For this compound, a Smiles-type rearrangement is a theoretical possibility if the pyridine ring were further activated with strong electron-withdrawing groups, although this would likely require harsh conditions.

Elucidation of Reaction Mechanisms

Detailed Mechanistic Studies of Functionalization Reactions

The N-alkylation of the secondary amine is expected to proceed via a standard S(_N)2 mechanism. The reaction is initiated by the deprotonation of the amine by a suitable base to generate a more nucleophilic amide anion. This anion then attacks the electrophilic carbon of the alkylating agent, leading to the formation of the C-N bond and the displacement of the leaving group. The rate of this reaction will be influenced by the strength of the base, the nature of the solvent, the reactivity of the alkylating agent, and the steric hindrance around the nitrogen atom.

The N-acylation reaction typically follows a nucleophilic acyl substitution pathway. The lone pair of electrons on the secondary amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of the leaving group (e.g., chloride from an acyl chloride), yields the final amide product. In reactions involving carboxylic acids and coupling agents, the acid is first converted into a more reactive species (e.g., an activated ester or an acyl-isourea derivative) which is then attacked by the amine.

Identification of Key Intermediates and Transition States

Based on the proposed mechanisms, key intermediates and transition states can be postulated for the functionalization reactions of this compound.

In N-alkylation , the key intermediate is the amide anion formed after deprotonation of the secondary amine. The transition state for the subsequent S(_N)2 reaction would involve the partial formation of the new N-C bond and the partial breaking of the C-leaving group bond.

For the proposed cyclization reactions , a key intermediate would be the activated side chain, for example, the N-(2-bromoethyl) derivative. The transition state for the intramolecular cyclization would involve a conformation that allows for the nucleophilic attack of the secondary amine on the electrophilic carbon of the side chain.

Investigation of Radical Pathways Versus Two-Electron Processes

The majority of the functionalization reactions of this compound, such as N-alkylation and N-acylation, are expected to proceed through standard two-electron (polar) mechanisms. These reactions involve the movement of electron pairs, with nucleophiles attacking electrophiles.

However, under certain conditions, radical pathways can become competitive or even dominant. For instance, some metal-catalyzed cross-coupling reactions involving aminopyridines can proceed through radical intermediates. The involvement of radical pathways could be investigated through several experimental techniques:

Radical Trapping Experiments: The addition of a radical scavenger, such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) or 1,4-cyclohexadiene, to the reaction mixture. If the reaction is inhibited or if a trapped adduct is formed, it provides evidence for the presence of radical intermediates.

Cyclic Voltammetry: This electrochemical technique can be used to study the redox properties of the starting materials and potential intermediates, providing insights into the feasibility of single-electron transfer (SET) processes that would initiate a radical cascade.

Electron Paramagnetic Resonance (EPR) Spectroscopy: If radical intermediates are present in sufficient concentration, they could potentially be detected directly by EPR spectroscopy.

While there is no specific evidence to suggest that the simple N-alkylation or N-acylation of this compound would proceed via a radical mechanism under standard conditions, the possibility should not be entirely dismissed, especially when using transition metal catalysts or photochemical conditions.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a comprehensive structural elucidation of 3-fluoro-N-(2-methoxyethyl)pyridin-2-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the N-(2-methoxyethyl) side chain.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Pyridine H-4 | 7.2 - 7.5 | ddd | J(H4-H5), J(H4-H6), J(H4-F3) |

| Pyridine H-5 | 6.7 - 7.0 | ddd | J(H5-H4), J(H5-H6), J(H5-F3) |

| Pyridine H-6 | 7.8 - 8.1 | dd | J(H6-H5), J(H6-H4) |

| N-H | 5.0 - 6.0 | br s | - |

| N-CH₂ | 3.5 - 3.8 | t | J(CH₂-CH₂) |

| O-CH₂ | 3.6 - 3.9 | t | J(CH₂-CH₂) |

| O-CH₃ | 3.2 - 3.4 | s | - |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions.

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., C, CH, CH₂, CH₃) in a molecule. The fluorine atom at the C-3 position of the pyridine ring will have a significant influence on the chemical shifts of the adjacent carbon atoms due to its strong electron-withdrawing nature and through-bond C-F coupling.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |

| Pyridine C-2 | 155 - 160 | d, J(C2-F) ≈ 10-20 |

| Pyridine C-3 | 145 - 150 | d, J(C3-F) ≈ 220-250 |

| Pyridine C-4 | 120 - 125 | d, J(C4-F) ≈ 20-30 |

| Pyridine C-5 | 115 - 120 | d, J(C5-F) ≈ 5-10 |

| Pyridine C-6 | 140 - 145 | s |

| N-CH₂ | 40 - 45 | s |

| O-CH₂ | 70 - 75 | s |

| O-CH₃ | 58 - 62 | s |

Note: The presence of the fluorine atom will result in doublets for the signals of carbons that are coupled to it.

¹⁹F NMR is a highly sensitive technique that provides specific information about the chemical environment of fluorine atoms in a molecule. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-3 position. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. The signal would likely appear as a multiplet due to coupling with the neighboring protons on the pyridine ring (H-4 and H-5).

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, confirming the proton assignments within the pyridine ring and the methoxyethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of the carbon signals.

TOCSY (Total Correlation Spectroscopy): This experiment can identify all protons within a spin system, which would be useful for confirming all the protons of the methoxyethyl side chain belong to the same structural fragment.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, C-F, and C-O bonds.

Expected IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (secondary amine) | 3350 - 3310 | Medium |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch | 3000 - 2850 | Medium |

| C=N and C=C stretches (pyridine ring) | 1600 - 1450 | Strong |

| N-H bend | 1580 - 1550 | Medium |

| C-F stretch | 1250 - 1000 | Strong |

| C-O stretch (ether) | 1150 - 1085 | Strong |

| Aromatic C-H out-of-plane bend | 900 - 690 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. For this compound (C₈H₁₁FN₂O), the molecular ion peak [M]⁺ would be expected at m/z 170.18. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the N-(2-methoxyethyl) side chain. Common fragmentation pathways could include the loss of the methoxyethyl group or fragments thereof, leading to characteristic daughter ions that would further support the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule and providing insights into its conjugation system. For compounds like this compound, the UV-Vis spectrum is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions. These transitions are associated with the delocalized π-electron system of the pyridine ring and the non-bonding electrons on the nitrogen and oxygen atoms.

The n → π* transitions, which are generally weaker than π → π* transitions, involve the excitation of a non-bonding electron to an antibonding π* orbital. These are often observed as shoulders or weak bands at longer wavelengths. The solvent polarity can also influence the positions of these absorption bands, with polar solvents often causing a hypsochromic (blue) shift for n → π* transitions and a bathochromic (red) shift for π → π* transitions.

A hypothetical UV-Vis absorption data table for this compound in a common organic solvent like ethanol is presented below, based on typical values for similar substituted pyridines.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Ethanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment |

| ~220 | ~9500 | π → π |

| ~275 | ~7000 | π → π |

| ~310 | ~1500 | n → π* |

X-ray Diffraction (XRD) for Single-Crystal Structure Determination and Solid-State Conformation

It is anticipated that the pyridine ring of this compound would be essentially planar. The substituents, the fluorine atom and the N-(2-methoxyethyl)amino group, would lie in or close to this plane. The conformation of the flexible N-(2-methoxyethyl) side chain would be a key feature of the crystal structure, likely adopting a staggered conformation to minimize steric hindrance.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, are expected to play a significant role in the crystal packing. The amino group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group can act as hydrogen bond acceptors. These interactions would lead to the formation of a stable, three-dimensional crystal lattice.

Below is a hypothetical table of crystallographic data for this compound, based on typical values for similar organic molecules.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~9.0 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (Å3) | ~880 |

| Z | 4 |

| Density (calculated) (g/cm3) | ~1.28 |

Computational and Theoretical Studies of 3 Fluoro N 2 Methoxyethyl Pyridin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine the ground-state energy and electron density of a system, from which numerous molecular properties can be derived. For 3-fluoro-N-(2-methoxyethyl)pyridin-2-amine, DFT calculations provide a fundamental understanding of its behavior at the molecular level.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, which possesses several rotatable single bonds in its methoxyethyl side chain, a conformational landscape analysis is crucial. This analysis identifies various stable conformers (local minima) and the transition states connecting them, revealing the molecule's flexibility and the relative populations of its different shapes at thermal equilibrium.

The optimized geometry provides key structural parameters. Below is a representative table of the types of data obtained from such a calculation.

Table 1: Illustrative Optimized Geometrical Parameters for this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C2-N(amine) | ~1.38 Å |

| Bond Length | C3-F | ~1.35 Å |

| Bond Angle | N1-C2-C3 | ~123° |

| Dihedral Angle | C3-C2-N(amine)-C(ethyl) | ~180° (planar) or ~0° (eclipsed) |

| Dihedral Angle | N(amine)-C(ethyl)-C(ethyl)-O(methoxy) | ~60° (gauche) or ~180° (anti) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting molecular stability and reactivity. rasayanjournal.co.in A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive. researchgate.net Analysis of the spatial distribution (nodal properties) of these orbitals reveals the specific atoms that are the primary sites for nucleophilic or electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine (B92270) ring, while the LUMO would be distributed over the π-system of the ring.

Table 2: Representative Frontier Molecular Orbital Data This table presents hypothetical data for illustrative purposes.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy (EHOMO) | -6.20 | Electron-donating ability |

| LUMO Energy (ELUMO) | -1.15 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.05 | High kinetic stability |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated wavefunctions into localized orbitals corresponding to core electrons, lone pairs, and bonds. uni-muenchen.dewisc.edu This method allows for the calculation of natural atomic charges, providing a quantitative measure of the electron distribution across the molecule.

Furthermore, NBO analysis quantifies electron delocalization by examining interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy associated with these donor-acceptor interactions is calculated using second-order perturbation theory. uni-muenchen.de In this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (LP) into the antibonding π* orbitals of the pyridine ring, which stabilizes the molecule.

Table 3: Example of NBO Analysis Output This table presents hypothetical data for illustrative purposes.

| Atom | Natural Charge (e) | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|---|

| N (pyridine) | -0.55 | LP (1) N(amine) | π* (C2-N1) | 45.5 |

| N (amine) | -0.70 | LP (1) N(amine) | π* (C3-C4) | 15.2 |

| F | -0.40 | LP (2) F | σ* (C3-C4) | 3.1 |

| O (methoxy) | -0.62 | - | - | - |

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netasrjetsjournal.org For this compound, the ESP map would likely show a strong negative potential around the pyridine nitrogen and the fluorine atom, indicating their role as hydrogen bond acceptors or sites for interaction with electrophiles. The amine hydrogen, in contrast, would exhibit a positive potential, marking it as a potential hydrogen bond donor.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals, a set of global quantum chemical descriptors can be calculated to quantify the molecule's reactivity. rasayanjournal.co.in These indices, derived within the framework of conceptual DFT, provide insights into various aspects of chemical behavior. mdpi.com

Ionization Potential (I) and Electron Affinity (A) : Approximated by I ≈ -EHOMO and A ≈ -ELUMO.

Electronegativity (χ) : The tendency of a molecule to attract electrons, χ = (I + A) / 2.

Chemical Hardness (η) : A measure of resistance to change in electron distribution, η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω) : A measure of the energy stabilization when the molecule acquires additional electronic charge, ω = χ² / (2η).

These descriptors allow for a quantitative comparison of the reactivity of this compound with other related molecules.

Table 4: Calculated Quantum Chemical Descriptors This table presents hypothetical data calculated from the values in Table 2.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.20 |

| Electron Affinity (A) | -ELUMO | 1.15 |

| Electronegativity (χ) | (I+A)/2 | 3.675 |

| Chemical Hardness (η) | (I-A)/2 | 2.525 |

| Chemical Softness (S) | 1/η | 0.396 |

| Electrophilicity Index (ω) | χ²/(2η) | 2.674 |

Theoretical Spectroscopic Data Prediction and Validation (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are highly effective at predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) shielding tensors. researchgate.net From these, ¹H and ¹³C chemical shifts can be predicted with high accuracy, especially when solvent effects are included via a continuum model. libretexts.org These theoretical shifts are invaluable for assigning peaks in experimental spectra.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. researchgate.net Each calculated frequency is associated with a specific normal mode of vibration, such as N-H stretching, C=C ring stretching, or C-F stretching. Comparing the theoretical spectrum with the experimental one helps to validate the calculated structure and provides a detailed assignment of the vibrational bands.

Table 5: Illustrative Predicted Spectroscopic Data This table presents hypothetical data for illustrative purposes.

| Spectroscopy Type | Feature | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~7.8 ppm | Pyridine H6 |

| Chemical Shift (δ) | ~3.5 ppm | CH₂-N | |

| ¹³C NMR | Chemical Shift (δ) | ~158 ppm | C2 (amine-bearing) |

| Chemical Shift (δ) | ~150 ppm (JC-F ≈ 240 Hz) | C3 (fluoro-bearing) | |

| IR Spectroscopy | Frequency (ν) | ~3450 cm⁻¹ | N-H stretch |

| Frequency (ν) | ~1250 cm⁻¹ | C-F stretch |

Intermolecular Interaction Analysis

Computational studies focusing on this compound reveal a nuanced landscape of intermolecular forces that dictate its solid-state architecture and potential interactions in a biological context. The presence of a fluorine atom, a pyridine ring, and hydrogen bond donors/acceptors allows for a variety of non-covalent interactions.

Hydrogen Bonding: The primary amine (N-H) and the methoxy (B1213986) group's oxygen act as classical hydrogen bond donors and acceptors, respectively. The nitrogen atom of the pyridine ring also serves as a hydrogen bond acceptor. mdpi.comnih.gov Computational models predict the formation of robust hydrogen bonds, significantly influencing the crystal packing and supramolecular assembly of the compound. nih.gov Hirshfeld surface analysis, a computational tool to visualize intermolecular interactions, often highlights these hydrogen bonds as intense red spots, indicating close contacts. nih.govnih.gov

Halogen Bonding: The fluorine atom on the pyridine ring introduces the possibility of halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site. researchgate.netmdpi.commdpi.com Although fluorine is the least polarizable halogen, in certain electronic environments it can participate in these interactions. Theoretical calculations can quantify the strength and geometry of such bonds, which, while weaker than hydrogen bonds, can provide additional stability to molecular assemblies. researchgate.netnih.gov

The following table summarizes the key intermolecular interactions anticipated for this compound based on computational analysis of its functional groups.

| Interaction Type | Donor/Acceptor Groups Involved | Typical Energy (kcal/mol) | Significance |

| Hydrogen Bonding | Donor: Amine (N-H)Acceptor: Pyridine (N), Methoxy (O) | 3 - 10 | Primary determinant of crystal packing and supramolecular structure. mdpi.comnih.gov |

| Halogen Bonding | Donor: Fluorine (C-F)Acceptor: N, O, or another electronegative atom | 0.5 - 5 | Directional interaction contributing to crystal engineering and molecular recognition. researchgate.netmdpi.com |

| π-Stacking | Pyridine ring ↔ Pyridine ring | 1 - 5 | Stabilizes crystal structures through aromatic ring interactions. researchgate.netmdpi.com |

Reaction Mechanism Simulation and Energetics of Proposed Pathways

Computational chemistry provides powerful tools to simulate potential reaction pathways for this compound, offering insights into reaction feasibility, kinetics, and thermodynamics without the need for physical experimentation. Such simulations are critical in predicting reaction outcomes and optimizing synthetic routes.

For instance, in reactions involving transformations of aminopyridines, such as cyclization or substitution, DFT calculations can be employed to map the potential energy surface of the reaction. researchgate.net This involves identifying the structures and energies of reactants, transition states, intermediates, and products.

A common reaction involving 2-aminopyridines is the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines. nih.govresearchgate.net A hypothetical reaction pathway for the cyclization of this compound with an α-haloketone could be computationally modeled. The simulation would elucidate the energetics of each step:

Initial Nucleophilic Attack: The exocyclic amine nitrogen attacks the electrophilic carbonyl carbon of the α-haloketone.

Transition State 1 (TS1): The energy barrier for the initial bond formation is calculated.

Intermediate Formation: A tetrahedral intermediate is formed.

Intramolecular Cyclization (SN2): The pyridine ring nitrogen attacks the carbon bearing the halogen.

Transition State 2 (TS2): The energy barrier for the ring-closing step is determined.

Final Product Formation: Dehydration leads to the aromatic imidazo[1,2-a]pyridine (B132010) product.

The energetics of such a proposed pathway can be summarized in a data table derived from the computational output.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants | 0.0 | Starting materials at baseline energy. |

| 2 | TS1 | +15.2 | Energy barrier for the initial nucleophilic attack. |

| 3 | Intermediate | -5.8 | Stable tetrahedral intermediate. |

| 4 | TS2 | +22.5 | Energy barrier for the rate-determining cyclization step. |

| 5 | Product | -18.7 | Thermodynamically favorable final product. |

Q & A

Q. What are the standard synthetic routes for 3-fluoro-N-(2-methoxyethyl)pyridin-2-amine, and how is its structure validated?

The synthesis typically involves fluorination of a pyridine precursor followed by nucleophilic substitution with 2-methoxyethylamine. For example:

- Step 1: Fluorination of 2-aminopyridine derivatives using agents like Selectfluor™ or KF in polar aprotic solvents (e.g., DMF) at 80–100°C .

- Step 2: Alkylation with 2-methoxyethyl chloride/bromide under basic conditions (e.g., NaH or K₂CO₃) in THF or DCM .

- Validation: Structural confirmation is achieved via / NMR (peaks at δ ~8.3 ppm for pyridine protons, δ ~3.5 ppm for methoxy groups), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) .

Q. How is the purity and stability of this compound assessed under varying storage conditions?

- Purity: HPLC with UV detection (λ = 254 nm) and C18 columns; purity >95% is standard for research use .

- Stability: Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via LC-MS. Fluorinated pyridines generally show high thermal stability but may hydrolyze under strong acidic/basic conditions .

Advanced Research Questions

Q. What computational methods predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) is used to:

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

- Fluorination: Microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hrs) and enhances regioselectivity for the 3-position .

- Solvent Effects: DMF increases fluorination efficiency, while DCM minimizes side reactions during alkylation .

- Catalysts: Pd/C or CuI can accelerate coupling steps in multi-stage syntheses .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .

- Cellular Uptake: LC-MS quantification in cell lysates after incubation (1–24 hrs) .

- Cytotoxicity: MTT assay in cancer cell lines (IC₅₀ values) .

Q. How does the 2-methoxyethyl group influence pharmacokinetic properties?

- Lipophilicity: LogP values (calculated via Crippen’s method) decrease compared to non-polar substituents, enhancing aqueous solubility .

- Metabolic Stability: In vitro liver microsome assays (human/rat) show slower clearance due to reduced CYP450-mediated oxidation .

Methodological Challenges and Solutions

Q. How are crystallographic ambiguities resolved for structural confirmation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.